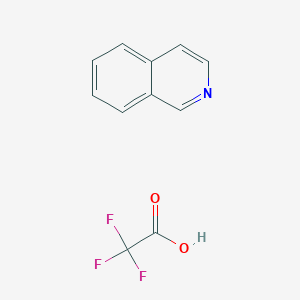

Isoquinoline trifluoroacetate

Description

Structure

2D Structure

Properties

CAS No. |

4215-41-2 |

|---|---|

Molecular Formula |

C11H8F3NO2 |

Molecular Weight |

243.18 g/mol |

IUPAC Name |

isoquinoline;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C9H7N.C2HF3O2/c1-2-4-9-7-10-6-5-8(9)3-1;3-2(4,5)1(6)7/h1-7H;(H,6,7) |

InChI Key |

ABYFFXIDAKWFTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Isoquinoline Structures Influenced by Trifluoroacetate

Direct Synthesis Protocols Employing Isoquinoline (B145761) Trifluoroacetate (B77799) or Trifluoroacetic Acid

Direct methods involve the use of trifluoroacetic acid (TFA) as a catalyst to activate isoquinoline or its precursors, facilitating transformations that would otherwise be challenging.

Trifluoroacetic Acid-Catalyzed Dearomative Cyanidation of Isoquinoline

A novel and environmentally friendly method for the dearomative cyanidation of isoquinoline utilizes trifluoroacetic acid as a catalyst. ub.edu This protocol facilitates the synthesis of 1-cyanoisoquinolines in high yields under solvent-free conditions. The reaction is notable for its operational simplicity, use of readily available starting materials, and mild conditions. ub.edu

The process involves the reaction of isoquinoline with an acylating agent, such as di-tert-butyl dicarbonate (B1257347) ((Boc)2O), and a cyanide source, catalyzed by TFA. This method demonstrates broad functional group compatibility and has been successfully performed on a 100 mmol scale, highlighting its potential for large-scale synthesis of biologically relevant isoquinoline derivatives through α-C-cyanation. ub.edu

Table 1: TFA-Catalyzed Dearomative Cyanidation of Isoquinoline Data sourced from Organic & Biomolecular Chemistry. ub.edu

Application of Trifluoroacetic Acid in Friedländer Quinoline (B57606) Synthesis

While focused on quinolines, the Friedländer synthesis is a classic acid- or base-catalyzed condensation reaction that is relevant to the broader chemistry of aza-aromatic heterocycles. Trifluoroacetic acid has been established as an effective acid catalyst for this reaction, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group to form quinoline derivatives. acs.orgrsc.org

The use of TFA offers a potent acidic medium to facilitate the key condensation and subsequent cyclodehydration steps. rsc.org Research has shown its utility in various contexts, including microwave-assisted protocols that lead to good yields of thieno[3,2-b]quinolines under elevated temperatures. nih.gov Furthermore, novel catalytic systems have been developed, such as trifluoroacetic acid immobilized on silica-coated magnetite nanoparticles, creating a recyclable magnetic nanocatalyst for the Friedländer synthesis under solvent-free conditions. organic-chemistry.org

Indirect Synthetic Pathways Utilizing Trifluoroacetate-Based Reagents and Catalysts

Indirect pathways leverage reagents and catalysts that incorporate the trifluoroacetate moiety. In these methods, the trifluoroacetate group influences the reaction's outcome through its electronic properties or by acting as a counterion in a catalytic cycle.

Silver-Catalyzed Cyclization of 2-Alkynyl Benzyl (B1604629) Azides with Trifluoroacetic Acid Additive

An efficient synthesis of substituted isoquinolines has been developed through the silver-catalyzed cyclization of 2-alkynyl benzyl azides. dokumen.pub In this methodology, trifluoroacetic acid is employed as a crucial additive alongside a silver salt catalyst, such as silver hexafluoroantimonate (AgSbF6). dokumen.pubnih.gov The reaction proceeds via a 6-endo-dig cyclization, where the silver catalyst activates the alkyne moiety for intramolecular attack by the azide (B81097) group, leading to the extrusion of dinitrogen and the formation of the isoquinoline ring. dokumen.pubnih.gov

The protocol is noted for its high regioselectivity, favoring the formation of the six-membered isoquinoline ring system. dokumen.pub The reaction conditions are optimized with TFA as an additive in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures, achieving good yields for a variety of substrates. dokumen.pub

Table 2: Silver-Catalyzed Isoquinoline Synthesis Data sourced from the Journal of Organic Chemistry. dokumen.pub

Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis Employing Palladium(II) Trifluoroacetate

The Larock isoquinoline synthesis is a powerful palladium-catalyzed method for constructing 3,4-disubstituted isoquinolines from o-(1-alkynyl)-benzaldimines and electrophiles. acs.org While palladium(II) acetate (B1210297) (Pd(OAc)2) is a commonly used catalyst precursor in these reactions, other palladium(II) salts, including palladium(II) trifluoroacetate (Pd(TFA)2), have been investigated. ub.eduacs.org

In a recent study on the first asymmetric Larock isoquinoline synthesis to access axially chiral products, various palladium precursors were screened. acs.org It was found that while the optimal catalyst system employed Pd(OAc)2, the use of Pd(TFA)2 also successfully catalyzed the reaction. Although it resulted in a lower yield (50%) compared to the optimized conditions, it achieved a comparable enantiomeric ratio (73.5:26.5 er), demonstrating its competence in the catalytic cycle. acs.org This highlights the role of the trifluoroacetate counterion in influencing the reactivity and selectivity of the palladium catalyst in this transformation. The general mechanism for the Larock heteroannulation involves oxidative addition of an aryl halide to a Pd(0) species, coordination and insertion of the alkyne, and subsequent cyclization and reductive elimination. ub.edu

Intramolecular α-Amidoalkylation Reactions Catalyzed by Brønsted Acids with Trifluoroacetate Involvement

The synthesis of fused tetrahydroisoquinoline systems can be achieved through intramolecular α-amidoalkylation reactions. These reactions often rely on the generation of an N-acyliminium ion intermediate from a precursor like a cyclic α-hydroxylactam. Trifluoroacetic acid is frequently used to facilitate the formation of this electrophilic intermediate, which then undergoes intramolecular cyclization.

In an enantioselective variant, chiral Brønsted acids, such as those derived from 1,1′-bi-2-naphthol (BINOL), are used as catalysts. These transformations represent an organocatalytic intramolecular Friedel-Crafts-type reaction. An organolithium addition to an N-phenethylimide precursor generates a hydroxylactam, which is then treated with an acid like TFA or a chiral phosphoric acid. This generates a chiral N-acyliminium ion pair, which cyclizes to form the fused isoquinoline product with a newly generated stereocenter. The use of binol-derived N-triflylphosphoramides as catalysts has been shown to be crucial for achieving reasonable levels of enantioselection in these cyclizations.

Table of Mentioned Compounds

Photochemical C-H Hydroxyalkylation of Isoquinolines under Trifluoroacetic Acid Influence

A notable advancement in isoquinoline functionalization is the visible-light-mediated C-H hydroxyalkylation, which operates through a radical-based mechanism. nih.gov This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. nih.gov A key aspect of this method is the activation of the isoquinoline ring with trifluoroacetic acid (TFA). researchgate.net This protonation of the isoquinoline nitrogen enhances its susceptibility to radical attack. researchgate.netacs.org

The reaction avoids the use of external oxidants, diverging from the traditional Minisci-type reaction pathway. nih.gov Mechanistic studies indicate that a radical-mediated spin-center shift is a critical step in this transformation. nih.gov This method's mild conditions and high tolerance for various functional groups make it suitable for the late-stage functionalization of complex molecules, including active pharmaceutical ingredients and natural products. nih.gov Experimental evidence supports the crucial role of TFA in the subsequent steps leading to the final hydroxyalkylated isoquinoline product. acs.org

Trifluoroacetic Acid-Mediated Cascade Reactions for Fused Heterocycles

Trifluoroacetic acid (TFA) has proven to be an effective mediator for cascade reactions that construct fused heterocyclic systems incorporating the isoquinoline core. These reactions often involve multiple bond-forming events in a single operational step, offering an efficient route to complex molecular architectures.

One such example involves the condensation of methyl 2-acylbenzoates with 2-arylethanamines in the presence of TFA, leading to the formation of isoindolo[1,2-a]isoquinolines in moderate to excellent yields. researchgate.net Similarly, reacting methyl 2-acylbenzoates with 2-acylanilines under the same conditions produces isoindolo[2,1-a]quinolines. researchgate.net

TFA also facilitates the synthesis of 3-substituted-1-aryl-1H-pyrazolo-[3,4-b]quinolines from anilines and pyrazolones, where DMSO acts as a methine source. acs.org The proposed mechanism involves the TFA-mediated generation of an imine intermediate, which then undergoes a series of transformations including one-carbon homologation, elimination to form an azadiene, and subsequent intramolecular cyclization. acs.org

Furthermore, a TFA-mediated [3+2] annulation reaction has been developed to create fused polycyclic N-heterocycles. dntb.gov.ua These examples highlight the versatility of TFA in promoting cascade sequences for the synthesis of diverse fused isoquinoline derivatives.

Strategic Integration into Multicomponent Reactions for Accessing Diverse Isoquinoline Architectures

Trifluoroacetic acid (TFA) is strategically employed in various multicomponent reactions (MCRs) to facilitate the synthesis of a wide array of isoquinoline derivatives. MCRs are highly efficient processes that combine three or more starting materials in a single reaction vessel to form a complex product that incorporates substructures from each of the reactants.

In one notable application, TFA catalyzes the one-pot, three-component synthesis of N-arylisoquinolone-1-phosphonates. beilstein-journals.org This reaction, a variation of the Kabachnik–Fields reaction, involves the condensation of ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate, anilines, and triethyl phosphite. beilstein-journals.org

Another example is a three-component reaction between isatin, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), and terminal alkynes, which was initially explored using TFA. acs.org While this specific reaction yielded spirooxindoles, it paved the way for related MCRs. acs.org The utility of isoquinoline as a nucleophilic trigger in MCRs involving arynes and aldehydes has also been explored, leading to benzoxazino quinoline derivatives. acs.org

Furthermore, the combination of a Ugi four-component reaction with a Pictet-Spengler-type cyclization, often facilitated by acids like TFA, provides efficient access to complex isoquinoline-containing scaffolds. rug.nl These examples demonstrate the pivotal role of TFA in enabling the strategic assembly of diverse isoquinoline architectures through multicomponent strategies.

Advanced Functionalization and Regioselective Modification of Isoquinoline Ring Systems

The strategic use of trifluoroacetic acid and its derivatives extends to the advanced functionalization and regioselective modification of the isoquinoline ring. These methods allow for precise control over the introduction of new functional groups at specific positions, which is crucial for the development of novel compounds with desired properties.

Dearomatization Reactions with Specific Roles for Trifluoroacetic Acid

Dearomatization of N-heterocycles like isoquinoline is a powerful strategy for generating partially or fully saturated nitrogen-containing rings, which are prevalent in pharmaceuticals and natural products. acs.orgnih.gov Trifluoroacetic acid (TFA) and its anhydride (B1165640) (TFAA) play a significant role in facilitating these challenging transformations.

One approach involves the dearomative cyanidation of isoquinoline, where TFA acts as a catalyst. rsc.org This method, using (Boc)2O as an acylating agent, provides a route to 1-cyanoisoquinolines under solvent-free conditions. rsc.org

In another strategy, the photoexcitation of protonated isoquinolinium species, formed in the presence of an acid like TFA, can lead to diradical intermediates. thieme-connect.com These intermediates can then undergo hydrosilylation. A one-pot reduction can be achieved by adding TFA for in situ desilylation. thieme-connect.com

Achievement of Regioselectivity in Trifluoroacetate-Promoted Transformations

Trifluoroacetate plays a crucial role in directing the regioselectivity of various transformations involving the isoquinoline nucleus. This control over the position of functionalization is essential for the synthesis of specific isomers with desired biological activities.

For instance, in the TFA-catalyzed dearomative cyanidation of isoquinoline, the cyano group is selectively introduced at the C1 position. rsc.org This high regioselectivity is a key feature of this synthetic protocol.

Similarly, in the metal-free, radical-mediated C(sp³)–H heteroarylation of alkanes, the alkylation of isoquinoline occurs with high regioselectivity. bohrium.com The use of phenyliodine(III) bis(trifluoroacetate) (PIFA) under visible light promotes this transformation.

The synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles also demonstrates regiocontrol. rsc.org While meta-substituted aryl starting materials can lead to two isomers, the reaction often proceeds with good regioselectivity, and in some cases, is regiospecific. rsc.org

Furthermore, rhodium(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols to form isoquinoline N-oxides is noted for its regioselectivity. researchgate.net These examples underscore the significant influence of trifluoroacetate and related reagents in achieving high regioselectivity in isoquinoline functionalization.

Control of Stereoselectivity in Trifluoroacetate-Mediated Syntheses

Trifluoroacetic acid (TFA) and its derivatives are instrumental in controlling the stereochemical outcome of reactions involving isoquinoline precursors, leading to the formation of chiral products with high enantiomeric or diastereomeric excess.

An example of diastereoselective synthesis is the one-pot multicomponent reaction for producing (isoindolin-1-one-3-yl)phosphonates. The reaction of 2-formylbenzoic acid with chiral amines and dimethyl phosphonate (B1237965) proceeds with high diastereoselectivity. beilstein-journals.org

Enantioselective synthesis is demonstrated in the Parham cyclization–intermolecular α-amidoalkylation sequence to produce 12b-substituted isoindoloisoquinolines. acs.org This reaction, catalyzed by a chiral Brønsted acid, proceeds with up to 95% enantiomeric excess. acs.org The proposed mechanism involves the formation of a chiral conjugate base/bicyclic quaternary N-acyliminium ion pair. acs.org

Another instance of stereocontrol is seen in the synthesis of isoindolo[1,2-a]isoquinoline and isoindolo[2,1-a]quinoline derivatives through TFA-mediated cascade reactions. researchgate.net While the primary focus is on the construction of the fused ring system, the potential for stereocontrol in such systems is significant, particularly with chiral starting materials. The ability to control stereoselectivity is crucial for the synthesis of biologically active isoquinoline alkaloids and their analogues, many of which exist as single enantiomers in nature. rsc.org

Mechanistic Investigations of Isoquinoline Trifluoroacetate Dependent Reactions

Elucidation of Electrophilic Activation Pathways

The combination of isoquinoline (B145761) and trifluoroacetic acid is a potent system for generating electrophilic intermediates that can be trapped by various nucleophiles. The following subsections explore the key aspects of this activation.

The initial step in reactions involving isoquinoline and trifluoroacetic acid is the protonation of the isoquinoline nitrogen by the strong acid, TFA, to form the isoquinolinium trifluoroacetate (B77799) salt. researchgate.net This salt formation significantly enhances the electrophilicity of the isoquinoline ring, making it susceptible to nucleophilic attack. The isoquinolinium cation possesses multiple electrophilic sites, primarily at the C-1 and C-3 positions. rsc.org

The reactivity of the isoquinolinium salt can be further modulated by the choice of activating agents and reaction conditions. For instance, in the presence of an acylating agent like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), an N-acylisoquinolinium intermediate is formed, which can then be attacked by nucleophiles.

A study on the dearomative cyanidation of isoquinoline utilized (Boc)₂O and TFA to generate an electrophilic intermediate that was subsequently trapped by a cyanide source. This reaction proceeds under mild, solvent-free conditions, highlighting the efficiency of this activation method. rsc.org

| Reactant 1 | Reactant 2 | Reagent | Product | Notes |

| Isoquinoline | (Boc)₂O | TFA, K₄[Fe(CN)₆]·3H₂O | 2-Boc-1-cyano-1,2-dihydroisoquinoline derivatives | Solvent-free, mild conditions. rsc.org |

| Isoquinoline | Trifluoroacetic acid | - | Isoquinolinium trifluoroacetate salt | Protonation of the nitrogen atom. researchgate.net |

This table summarizes the formation of reactive intermediates from isoquinoline.

A key reactive intermediate in many isoquinoline trifluoroacetate-dependent reactions is the N-acyliminium ion. These electrophilic species are typically generated from precursors such as α-hydroxylactams or through the direct acylation of imines. nih.govwhiterose.ac.uk The strong Brønsted acidity of trifluoroacetic acid can facilitate the formation of these ions by promoting the dehydration of hemiaminals or related intermediates. mdpi.com

Once generated, N-acyliminium ions are potent electrophiles that can be trapped by a variety of intramolecular or intermolecular nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy has been widely employed in the synthesis of fused isoquinoline derivatives. nih.govacs.org For example, the treatment of N-phenethylimides with an organolithium reagent followed by a chiral Brønsted acid, such as a derivative of 1,1'-bi-2-naphthol, generates an N-acyliminium ion that undergoes intramolecular cyclization to afford fused tetrahydroisoquinoline systems. nih.gov

In some cases, the direct acylation of imines with a carboxylic acid in the presence of a coupling agent can generate N-acyliminium ions that are subsequently trapped intramolecularly. whiterose.ac.uk While not always directly involving trifluoroacetate as the primary anion, the principles of N-acyliminium ion generation and trapping are central to many reactions catalyzed by strong Brønsted acids like TFA.

The Brønsted acidity of trifluoroacetic acid plays a multifaceted role in activating substrates and driving the progression of reactions involving isoquinoline. As a strong acid, TFA readily protonates the basic nitrogen of isoquinoline, forming the electrophilic isoquinolinium salt. researchgate.net This initial activation is often the key step that initiates the reaction cascade.

Furthermore, TFA can act as a catalyst to promote the formation of other reactive intermediates, such as N-acyliminium ions, by facilitating dehydration steps. mdpi.com In asymmetric catalysis, chiral Brønsted acids, often used in conjunction with a stoichiometric amount of a strong acid like TFA, can create a chiral environment around the reactive species, enabling enantioselective transformations. nih.govacs.org The trifluoroacetate anion can also influence the reaction outcome by acting as a counterion that can affect the stability and reactivity of cationic intermediates.

The compatibility of Brønsted acids with water, which can be generated during condensation reactions, makes them particularly effective catalysts for multicomponent reactions leading to nitrogenous heterocycles. acs.org The acidic medium provided by TFA can also prevent catalyst deactivation by protonating byproducts or intermediates that might otherwise coordinate to and inhibit a metal catalyst. mdpi.com

| Reaction Type | Role of Trifluoroacetic Acid (TFA) | Example | Reference |

| Asymmetric Hydrogenation | Substrate activation via iminium salt formation | Hydrogenation of 1-alkyl DHIQs with an iridium catalyst. | mdpi.com |

| Intramolecular α-Amidoalkylation | Generation of N-acyliminium ions | Synthesis of fused tetrahydroisoquinolines from N-phenethylimides. | nih.gov |

| Multicomponent Reactions | Catalyst, compatible with water generation | Synthesis of enantioenriched nitrogenous heterocycles. | acs.org |

This table highlights the diverse roles of Brønsted acidity in isoquinoline-dependent reactions.

Characterization of Radical-Mediated Processes Influenced by Trifluoroacetate

While many reactions of this compound proceed through ionic intermediates, the trifluoroacetate moiety can also participate in and influence radical-mediated processes. Phenyliodine bis(trifluoroacetate) (PIFA) is a common reagent used to generate radicals from various precursors. acs.orgmdpi.com

In one study, the trifluoromethyl radical, generated from sodium triflinate (Langlois' reagent) and PIFA, was added to alkenes to initiate a cascade reaction. mdpi.com Although this example does not directly involve isoquinoline, it demonstrates the ability of the trifluoroacetate group, as part of the PIFA reagent, to facilitate radical generation.

In the context of isoquinoline chemistry, radical C-H acylation of the heterocycle can be induced by the aerobic oxidation of aldehydes in the presence of TFA. researchgate.net In this process, an acyl radical is generated in situ from an aldehyde and adds to the protonated isoquinoline ring. The presence of TFA is crucial for activating the isoquinoline towards radical attack.

Furthermore, mechanistic investigations into the oxidative cyclization of ketoximes to form isoquinoline N-oxides using PIFA have suggested that while the primary pathway is ionic, a radical mechanism cannot be entirely ruled out. acs.orgnih.gov This dual-pathway possibility underscores the complex role that reagents containing trifluoroacetate can play in chemical reactions.

Detailed Transition State Analyses and Kinetic Profiling

Computational studies, particularly Density Functional Theory (DFT) calculations, have become invaluable tools for elucidating the intricate details of reaction mechanisms, including transition state structures and energy profiles. acs.orgnih.gov

For instance, in the oxidative cyclization of ketoximes to isoquinoline N-oxides mediated by phenyliodine bis(trifluoroacetate) (PIFA), DFT calculations were employed to investigate the energy profiles of both ionic and radical pathways. acs.orgnih.gov These studies suggested that the ionic pathway is the major route, but the radical pathway could not be completely discounted.

Kinetic studies also provide crucial insights into reaction mechanisms. For example, in the development of asymmetric reactions, kinetic profiling can help to determine the rate-determining step and understand the factors that control enantioselectivity. univpancasila.ac.id While specific kinetic data for reactions solely dependent on "this compound" are not extensively detailed in the provided search results, the principles of kinetic analysis are broadly applicable. For example, in a dynamic kinetic asymmetric Heck reaction involving an isoquinoline derivative, kinetic and DFT studies were used to understand the reaction mechanism and the origin of selectivity. sci-hub.secsic.es

Impact of Solvent and Reaction Conditions on Mechanistic Pathways

The choice of solvent and other reaction conditions can have a profound impact on the mechanistic pathway of a reaction, often dictating the nature of the intermediates formed and the final product distribution. rsc.org

In reactions involving this compound, the solvent can influence the solubility of reactants, the stability of charged intermediates, and the Brønsted acidity of TFA. For example, in the base-promoted multicomponent dearomatization of N-alkyl activated isoquinolinium salts, the choice of solvent was found to be critical for achieving high yields and selectivities. rsc.org

Similarly, in the oxidative cyclization of ketoximes to isoquinoline N-oxides using PIFA, a screen of different solvents revealed that 2,2,2-trifluoroethanol (B45653) (TFE) provided the highest yield of the desired product. acs.orgnih.gov This non-nucleophilic, polar solvent is thought to stabilize the cationic intermediates involved in the ionic pathway.

Temperature is another critical parameter that can influence the reaction outcome. In the radical C-H acylation of isoquinolines with aldehydes, the reaction temperature was optimized to maximize the yield of the acylated product while minimizing the formation of byproducts. researchgate.net

The concentration of reactants can also play a significant role. In the aforementioned oxidative cyclization, increasing the reaction concentration led to an improved yield of the isoquinoline N-oxide product. nih.gov

| Parameter | Effect on Reaction | Example | Reference |

| Solvent | Influences yield and selectivity | Dearomatization of isoquinolinium salts. | rsc.org |

| Solvent | Stabilizes intermediates | Oxidative cyclization of ketoximes in TFE. | acs.orgnih.gov |

| Temperature | Affects product distribution | Radical C-H acylation of isoquinolines. | researchgate.net |

| Concentration | Can improve reaction yield | Oxidative cyclization of ketoximes. | nih.gov |

This table illustrates the impact of various reaction conditions on mechanistic pathways.

Computational and Spectroscopic Approaches to Isoquinoline Trifluoroacetate Systems

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the intricate details of chemical processes involving isoquinoline (B145761) trifluoroacetate (B77799). These computational approaches offer a molecular-level understanding that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions where isoquinolinium trifluoroacetate is a key intermediate or is formed in situ. When isoquinoline is treated with trifluoroacetic acid (TFA), it readily protonates to form the isoquinolinium cation paired with the trifluoroacetate anion. researchgate.netrsc.org DFT calculations can model this protonation event and the subsequent behavior of the ion pair in various chemical environments.

Researchers utilize DFT to map out the potential energy surfaces of reactions, identifying transition states and intermediates. For instance, in reactions involving nucleophilic additions to the isoquinolinium ring, DFT can calculate the energy barriers for attack at different positions, revealing the most likely reaction pathway. Studies on related N-heterocyclic systems show that the presence of TFA can significantly influence reaction mechanisms. DFT calculations have demonstrated that TFA can act as a proton shuttle, facilitating steps like tautomerization or C-O bond cleavage by lowering the activation energy barriers. acs.org In a photoinduced intramolecular rearrangement, DFT analysis revealed that protonation with TFA creates a more favorable reaction pathway compared to the neutral form, a finding consistent with mechanisms of Minisci-type reactions. acs.org These computational models can clarify whether a reaction proceeds through an ionic or radical mechanism by comparing the energetics of the different pathways. diva-portal.org

Computational Prediction of Regioselectivity and Stereoselectivity

A significant challenge in the functionalization of isoquinoline is controlling the regioselectivity (where the reaction occurs) and stereoselectivity (the 3D orientation of the products). Computational methods are increasingly used to predict these outcomes with high accuracy, guiding synthetic efforts. rsc.org

For isoquinoline and its derivatives, DFT calculations can explain and predict why a particular position on the ring is more reactive. For example, in electrophilic or nucleophilic attacks, the regioselectivity is determined by the relative stability of the intermediates formed. acs.orgamazonaws.com Computational models, such as the RegioSQM method, predict the most nucleophilic center by calculating the free energies of protonated regioisomers, which correlates well with the outcomes of electrophilic aromatic substitutions. amazonaws.com While originally developed for other heteroaromatics, this principle is applicable to the isoquinolinium system. amazonaws.com

In other cases, DFT has been used to analyze the site-selectivity in C-H functionalization of isoquinoline, correctly predicting that the most negative position by natural population analysis correlates to the most reactive site. nih.gov Furthermore, computational studies can explain shifts in regioselectivity when reaction conditions are altered, such as changing the catalyst or dearomatizing nucleophile. acs.org These predictive capabilities are crucial for designing reactions that yield a specific, desired isomer of a complex molecule. rsc.org

Table 1: Computational Prediction of Regioselectivity in Heteroarene Functionalization

| Heterocycle | Predicted Reactive Site (Computational Method) | Observed Site of Functionalization | Reference |

|---|---|---|---|

| Quinoline (B57606) | C8 (based on 5-membered palladacycle stability) | C8 | amazonaws.com |

| Isoquinoline | C4 (based on electron density) | C4 | nih.gov |

| Indole | C3 (based on electron density) | C3 | nih.gov |

Theoretical Analysis of Non-Covalent Interactions, Including Cation-π Interactions

The interaction between the isoquinolinium cation and the trifluoroacetate anion is not the only force at play. A variety of non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and particularly cation-π interactions, are crucial for understanding the structure, stability, and reactivity of these systems. nih.govcaltech.edu The cation-π interaction, an attractive force between a cation and the electron-rich face of a π-system, is especially significant in isoquinolinium salts. nih.govcaltech.edu

Theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. caltech.edu Computational studies on related systems have shown that cation-π interactions can significantly influence molecular recognition, catalyst conformation, and the stereochemical outcome of reactions. nih.gov For instance, the interaction between a cationic center and an aromatic ring can shield one face of the molecule, directing an incoming reagent to the other face and thereby controlling enantioselectivity. rsc.org The strength of these interactions can be modulated by the solvent, with computational studies showing that while attenuated in solution compared to the gas phase, their energetic contribution remains comparable to hydrogen bonds. nih.govmdpi.com

Advanced Spectroscopic Characterization of Isoquinolinium Trifluoroacetate and Reaction Components

Spectroscopic techniques provide the experimental data necessary to validate computational predictions and offer a direct window into the dynamics of chemical reactions. For isoquinolinium trifluoroacetate, NMR, Mass Spectrometry, and IR spectroscopy are cornerstone analytical methods. organicchemistrydata.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probing and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and environment of molecules in solution. For the isoquinolinium trifluoroacetate system, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protonation of isoquinoline by trifluoroacetic acid leads to significant downfield shifts of the proton resonances in the ¹H NMR spectrum, confirming the formation of the isoquinolinium cation. rsc.org By monitoring these chemical shift changes during a reaction, one can track the consumption of starting materials and the formation of products. ¹⁹F NMR is particularly useful for observing the trifluoroacetate anion and any changes it undergoes, such as exchange with other counter-ions. nih.govdovepress.com Advanced 2D NMR techniques like COSY and HMQC can establish connectivity within complex products, while NOESY can reveal through-space interactions, providing clues about molecular conformation and non-covalent interactions. organicchemistrydata.org In some cases, reactive intermediates in a reaction sequence can be observed and identified directly by NMR, providing critical evidence for a proposed mechanism. le.ac.uk

Table 2: Illustrative ¹H NMR Chemical Shift Changes upon Protonation of Isoquinoline

| Proton | Approx. Chemical Shift (ppm) in Isoquinoline (CDCl₃) | Approx. Chemical Shift (ppm) in Isoquinolinium Trifluoroacetate (CDCl₃ + TFA) | Reference |

|---|---|---|---|

| H1 | 9.2 | >9.5 | rsc.org |

| H3 | 8.5 | >8.7 | rsc.org |

| Aromatic Protons | 7.5 - 7.9 | >7.8 | rsc.org |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy in Reaction Monitoring and Structure Elucidation

Mass spectrometry (MS) and Infrared (IR) spectroscopy are essential for identifying compounds and monitoring the progress of reactions. libretexts.org MS provides highly accurate mass-to-charge ratio information, allowing for the determination of molecular formulas and the identification of reaction products and intermediates. nih.gov Techniques like electrospray ionization (ESI-MS) are well-suited for analyzing ionic species like isoquinolinium trifluoroacetate.

IR spectroscopy probes the vibrational frequencies of chemical bonds. spectroscopyonline.com The formation of isoquinolinium trifluoroacetate from isoquinoline and TFA can be monitored by observing changes in the IR spectrum. Key vibrational bands for the trifluoroacetate anion, particularly the strong asymmetric carboxylate stretch (around 1675-1687 cm⁻¹), serve as a clear indicator of its presence. aip.orgresearchgate.net Treating samples with TFA is a known technique to saturate protonation sites, which simplifies complex spectra and allows for the monitoring of reactions like proteolysis by tracking changes in the amide and trifluoroacetate bands. nih.govwur.nl The combination of these spectroscopic techniques provides a comprehensive picture of the chemical system, from the initial formation of the salt to the final reaction products. rsc.orgresearchgate.net

Spectrophotometric Characterization of Photophysical Properties Relevant to Reaction Systems

The interaction of isoquinoline with trifluoroacetic acid (TFA) leads to the formation of the isoquinoline trifluoroacetate salt, a process that significantly alters the photophysical properties of the isoquinoline moiety. This transformation is primarily characterized by changes in the electronic absorption and fluorescence emission spectra, which are fundamental to understanding the behavior of this system in various chemical reactions, particularly those that are photochemically initiated.

Protonation of the nitrogen atom in the isoquinoline ring by a strong acid such as TFA has been shown to be an effective method for enhancing fluorescence. nih.gov In its neutral state in dichloromethane (B109758) (DCM), isoquinoline exhibits three absorption bands that are slightly overlapping at 268 nm, 305 nm, and 318 nm. nih.govrsc.org Upon titration with TFA, a notable change in the absorption spectrum occurs, indicating that protonation takes place in the ground state. nih.gov The band at 268 nm, which is attributed to the neutral species, diminishes and undergoes a bathochromic (red) shift of 5 nm. nih.govrsc.org Concurrently, a new, structureless broadband absorption emerges at approximately 328-330 nm, which is assigned to the π,π* transitions of the protonated species. nih.gov

The most significant effect of protonation is observed in the fluorescence properties. While isoquinoline itself is weakly fluorescent, the formation of the this compound salt results in a substantial increase in fluorescence intensity. nih.gov Studies have reported an over 50-fold enhancement in the fluorescence of isoquinoline upon titration with TFA. nih.gov This dramatic increase is attributed to the conversion of the lowest singlet excited state (S₁) to a (π,π*) character upon protonation of the nitrogen's lone pair, which is a state more likely to undergo fluorescence. nih.gov The fluorescence intensity continues to increase until complete protonation is achieved. nih.gov

The photophysical characteristics of isoquinoline derivatives are influenced by their molecular structure and the solvent environment. nih.govresearchgate.net For instance, the introduction of different substituents onto the isoquinoline core can modulate the absorption and emission maxima, as well as the fluorescence quantum yield. nih.govresearchgate.net While specific data for the isolated this compound salt is often presented in the context of titration experiments, the general principles of how substituents affect the electronic properties of the isoquinoline ring are well-established. nih.govresearchgate.net

The following tables summarize the key photophysical data for isoquinoline and its derivatives, including the changes observed upon protonation with trifluoroacetic acid.

Table 1: UV-Vis Absorption and Fluorescence Data for Isoquinoline upon Titration with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

| Species | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Key Observations |

| Neutral Isoquinoline | 268, 305, 318 nih.govrsc.org | - | Weak intrinsic fluorescence. nih.gov |

| Protonated Isoquinoline (with TFA) | 328 nih.govrsc.org | Not explicitly stated | New absorption band appears for the protonated species. nih.govrsc.org |

Data derived from titration experiments.

Table 2: General Photophysical Properties of Selected Isoquinoline Derivatives

| Compound | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Stokes Shift (Δυ) (cm⁻¹) | Fluorescence Quantum Yield (Φ_fl) |

| 3-aminoisoquinoline** | - | - | - | - | - |

| Quinine sulfate*** | - | - | - | - | 0.55 |

Data for various derivatives under different conditions to illustrate the range of properties. nih.govresearchgate.netIn acetonitrile. nih.gov *In 0.1 M H₂SO₄, used as a standard. nih.gov

The study of these photophysical properties is crucial for applications where isoquinoline systems are used as photosensitizers or fluorescent probes. The significant fluorescence enhancement upon protonation, for example, can be exploited for sensing applications. Furthermore, understanding the absorption characteristics is essential for designing photochemical reactions where the this compound system acts as the light-absorbing species.

Academic Applications of Isoquinoline Trifluoroacetate in Heterocyclic Synthesis

Catalytic Roles in Cascade and Multicomponent Reaction Sequences

Isoquinoline (B145761) trifluoroacetate (B77799) and its derivatives play crucial roles in catalyzing complex reaction sequences, enabling the efficient construction of intricate molecular frameworks from simple starting materials. These reactions often proceed through cascade or multicomponent pathways, where multiple bonds are formed in a single operation, thereby enhancing synthetic efficiency.

One notable application involves the use of trifluoroacetic acid (TFA) to mediate cascade reactions for the synthesis of isoindolo[1,2-a]isoquinolines and isoindolo[2,1-a]quinolines. researchgate.net These reactions proceed through the condensation of methyl 2-acylbenzoates with either 2-arylethanamines or 2-acylanilines. researchgate.net The acidic conditions facilitated by TFA are crucial for the cyclization and subsequent formation of these fused heterocyclic systems. For instance, trifluoroacetic acid can generate N-acyliminium intermediates, which are key electrophiles in these cyclization reactions. thieme-connect.com

In the realm of multicomponent reactions (MCRs), isoquinoline-derived compounds are instrumental. For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of an acid catalyst like benzoic acid or trifluoroacetic acid leads to the formation of 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org The reaction proceeds through a sequential formation of a spirooxindole, generation of an isocyanate functionality, and subsequent addition of a second molecule of tetrahydroisoquinoline. acs.org

Furthermore, rhodium-catalyzed multicomponent cascade reactions have been developed to synthesize trifluoroethyl isoquinolines from alkynes and vinyl azides using Togni's reagent as a trifluoromethyl source. ecust.edu.cnnih.gov While not directly using isoquinoline trifluoroacetate as a catalyst, these methods highlight the importance of the isoquinoline core in developing catalytic systems for complex transformations. Similarly, Lewis acids like BF3·OEt2 have been used to promote three-component reactions of arenes, aziridines, and aldehydes to produce tetrahydroisoquinolines through a sequential ring-opening and Pictet-Spengler cyclization. thieme-connect.com

The following table summarizes key catalytic applications involving isoquinoline derivatives and related compounds in cascade and multicomponent reactions.

| Reaction Type | Reactants | Catalyst/Mediator | Product | Ref |

| Cascade Reaction | Methyl 2-acylbenzoates, 2-arylethanamines/2-acylanilines | Trifluoroacetic Acid (TFA) | Isoindolo[1,2-a]isoquinolines/Isoindolo[2,1-a]quinolines | researchgate.net |

| Multicomponent Reaction | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic Acid/TFA | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

| Multicomponent Cascade | Alkynes, Vinyl Azides, Togni's Reagent | Rh(III)-Cu(II) bimetallic system | Trifluoroethyl Isoquinolines | ecust.edu.cnnih.gov |

| Three-Component Reaction | Arenes, Aziridines, Aldehydes | BF3·OEt2 | Tetrahydroisoquinolines | thieme-connect.com |

| Pictet-Spengler Domino Reaction | 2-Phenylethanamine, Formaldehyde, Propiolic Acid | Trifluoroacetic Acid (TFA) | Bicyclic N-propargyl Tetrahydroisoquinoline | thieme-connect.com |

Synthesis of Fused and Bridged Polycyclic Isoquinoline Derivatives

The isoquinoline framework serves as a versatile building block for the construction of more complex, polycyclic systems. This compound and related methodologies are instrumental in the synthesis of both fused and bridged polycyclic isoquinoline derivatives, which are of significant interest in medicinal chemistry and materials science.

Fused polycyclic isoquinolines are commonly synthesized through intramolecular cyclization reactions. For instance, a new one-pot reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H group-containing heterocycles, followed by an intramolecular palladium-catalyzed C-H arylation, provides convenient access to a diverse range of N-fused polycyclic isoquinolines. rsc.org Another approach involves the sequential [3 + 2] cycloaddition/oxidative aromatization reactions catalyzed by methylene (B1212753) blue under visible light to produce pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. acs.org

The synthesis of bridged polycyclic skeletons often involves more intricate cascade reactions. A notable example is the copper-catalyzed aerobic oxidative cyclization cascade, which has been successfully applied to the total syntheses of complex alkaloids like (–)-suaveoline, demonstrating the construction of bridged frameworks. rsc.org These strategies often rely on the inherent reactivity of the isoquinoline nucleus to guide the formation of the bridged system.

The following table provides examples of synthetic methods for fused and bridged polycyclic isoquinoline derivatives.

| Product Type | Synthetic Method | Key Reagents/Catalysts | Starting Materials | Ref |

| N-Fused Polycyclic Isoquinolines | One-pot C-H arylation | Palladium catalyst | 1-Bromo-2-(2,2-difluorovinyl)benzenes, N-H heterocycles | rsc.org |

| Pyrrolo[2,1-a]isoquinolines | Sequential [3 + 2] cycloaddition/oxidative aromatization | Methylene blue, Visible light, O2 | Not specified | acs.org |

| Bridged Skeletons (e.g., in (–)-Suaveoline) | Copper-catalyzed aerobic oxidative cyclization cascade | Copper catalyst, Air (O2) | Appropriately substituted isoquinoline precursors | rsc.org |

Preparation of Diversely Functionalized Isoquinoline Scaffolds for Chemical Research

The ability to introduce a wide array of functional groups onto the isoquinoline core is crucial for developing new compounds for chemical and biological screening. This compound and related synthetic strategies offer powerful tools for creating diversely functionalized isoquinoline scaffolds.

A versatile method for constructing highly substituted isoquinolines involves the convergent assembly of two to four components in a single operation. harvard.edu This approach allows for significant structural diversity. Further functionalization can be achieved by modifying the work-up conditions. For example, trapping with hexachloroethane (B51795) can lead to 4-chloroisoquinolines. harvard.edu

Trifluoroacetic acid plays a key role in mediating reactions that introduce functional groups. For instance, the condensation of methyl 2-acylbenzoates with 2-arylethanamines or 2-acylanilines in the presence of trifluoroacetic acid yields functionalized isoindolo[1,2-a]isoquinolines and isoindolo[2,1-a]quinolines. researchgate.net Similarly, microwave-assisted two-component domino reactions of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated compounds in trifluoroethanol (TFE) under reflux conditions provide access to functionalized 5,6-dihydropyrrolo[2,1-a]isoquinolines. rsc.org

The introduction of trifluoromethyl groups is of particular interest due to their ability to modulate the biological activity of molecules. colab.ws Rhodium(III)-catalyzed C-H activation and cyclization of ketoximes with diazo compounds, in the presence of an appropriate silver salt, offers a direct route to multi-substituted isoquinolines. rsc.org

The following table highlights methods for preparing diversely functionalized isoquinoline scaffolds.

| Functionalization Strategy | Key Reagents/Mediators | Resulting Scaffold | Ref |

| Multi-component Assembly | n-BuLi, TMEDA, Nitriles | Highly substituted isoquinolines | harvard.edu |

| TFA-mediated Condensation | Trifluoroacetic Acid (TFA) | Isoindolo[1,2-a]isoquinolines, Isoindolo[2,1-a]quinolines | researchgate.net |

| Microwave-assisted Domino Reaction | Trifluoroethanol (TFE) | Functionalized 5,6-dihydropyrrolo[2,1-a]isoquinolines | rsc.org |

| Rh(III)-catalyzed C-H Activation | [Cp*RhCl2]2, AgSbF6 | Multi-substituted isoquinolines | rsc.org |

Integration into Total Synthesis Strategies of Complex Molecular Architectures

The methodologies developed for the synthesis and functionalization of isoquinolines have been successfully integrated into the total synthesis of complex natural products and other intricate molecular architectures. These strategies often showcase the power and efficiency of isoquinoline-based synthetic routes.

A notable example is the use of a trifluoroacetic acid-mediated cyclization of crude ortho-ethoxyvinyl benzamides to give 1-oxoisoquinolines in a single step. researchgate.net This approach has been instrumental in the total synthesis of several 1-oxoisoquinoline alkaloids, including the first total syntheses of the dimeric alkaloids berbanine and berbidine. researchgate.net

Lead tetraacetate (LTA) oxidation of phenolic tetrahydroisoquinolines has also proven to be a valuable tool in the synthesis of isoquinoline alkaloids. clockss.org This oxidation can lead to the formation of p-quinol acetates, which are key intermediates that can undergo further transformations to construct complex alkaloid frameworks. clockss.org

The total synthesis of complex molecules often relies on the development of novel, convergent strategies. For instance, the total synthesis of zaragozic acid A utilized a Stille coupling reaction to assemble a conjugated diene system as an early precursor, highlighting the integration of modern coupling reactions in the construction of complex natural products. nih.gov Similarly, the total synthesis of (–)-deglycocadambine was achieved through a convergent strategy featuring a twofold annulation reaction to rapidly install a highly functionalized pentacyclic ring system. rsc.org

The versatility of ynones as intermediates has also been showcased in the synthesis of natural products, where they can be transformed into a variety of complex frameworks through reactions like cyclizations and rearrangements. rsc.org

The following table provides examples of the integration of isoquinoline-related chemistry into total synthesis.

| Target Molecule/Class | Key Synthetic Step | Reagent/Mediator | Precursor | Ref |

| 1-Oxoisoquinoline Alkaloids (e.g., Berbanine, Berbidine) | TFA-mediated cyclization | Trifluoroacetic Acid (TFA) | ortho-Ethoxyvinyl benzamides | researchgate.net |

| Isoquinoline Alkaloids | LTA oxidation | Lead Tetraacetate (LTA) | Phenolic tetrahydroisoquinolines | clockss.org |

| (–)-Deglycocadambine | Twofold annulation reaction | Not specified | Dialdehyde and tryptamine | rsc.org |

Future Directions and Emerging Research Avenues for Isoquinoline Trifluoroacetate Chemistry

Rational Design and Development of Novel Catalytic Systems Incorporating Trifluoroacetate (B77799) Species

The development of novel catalytic systems is a cornerstone of advancing isoquinoline (B145761) trifluoroacetate chemistry. The rational design of these systems aims to enhance catalytic efficiency and selectivity by carefully controlling the catalyst's structure and its interaction with substrates. mdpi.com

One promising approach involves the use of self-assembly to create multicatalytic systems. By employing non-covalent interactions such as metal-ligand coordination and hydrogen bonding, multiple catalytic sites can be organized within a defined framework. mdpi.com This strategy mimics the efficiency of natural enzymes and allows for cooperative catalysis, leading to enhanced reactivity and stereoselectivity. mdpi.com For instance, the evaluation of equilibrium constants between zinc trifluoroacetate (Zn(TFA)2), terpyridine, and bipyridine has enabled the determination of conditions that favor the formation of a pentacoordinated dual catalytic complex. mdpi.com

Another area of focus is the development of heterogeneous catalysts, which offer advantages in terms of reusability and ease of separation. rsc.org Silica-supported lanthanum trifluoroacetate has been developed as a green Lewis acid catalyst, demonstrating high efficiency in the synthesis of triarylimidazoles under solvent-free conditions. rsc.org Similarly, silica-supported iron trifluoroacetate has proven to be an effective and recyclable catalyst for the synthesis of hexahydroquinoline-3-carboxamides. researchgate.net These solid-supported catalysts are not only environmentally friendly but also exhibit high thermal and chemical stability. rsc.orgresearchgate.net

The design of single-atom catalysts (SACs) represents a frontier in heterogeneous catalysis. nih.govfrontiersin.org Theoretical predictions and experimental work have shown that a synergistic structure of single palladium atoms and palladium nanoparticles on a covalent triazine framework can be highly efficient for CO2 hydrogenation to formate. nih.govfrontiersin.org The palladium catalysts in these studies were prepared using palladium trifluoroacetate. nih.govfrontiersin.org This approach highlights the potential for designing catalysts with precisely controlled active sites for specific reactions.

Exploration of Unprecedented Reactivity Modes and Expansion of Substrate Scope

Researchers are actively exploring new ways in which isoquinoline trifluoroacetate and related trifluoroacetate-mediated reactions can be utilized, aiming to uncover unprecedented reactivity and broaden the range of molecules that can be synthesized. Trifluoroacetic acid (TFA) is often used as a catalyst or reagent to promote various chemical transformations, including the synthesis of diverse isoquinoline scaffolds. nih.govacs.orgacs.org

One area of significant interest is the dearomatization of isoquinolines. A TFA-catalyzed dearomative cyanidation of isoquinoline has been developed, providing a route to 1-cyanoisoquinolines under mild, solvent-free conditions. rsc.org This method is notable for its broad functional group compatibility and scalability. rsc.org Another approach involves the reductive functionalization of isoquinolinium salts, which allows for the introduction of various electrophiles at the C-4 position, a substitution pattern not easily accessible through traditional methods. researchgate.net

The scope of multicomponent reactions involving isoquinolines is also being expanded. For instance, the Ugi/Pomeranz–Fritsch reaction sequence, which utilizes TFA as an acid catalyst, has been shown to produce diverse isoquinoline scaffolds. nih.govacs.org This method has been successful with a range of aldehydes, isocyanides, and carboxylic acids, demonstrating its versatility. acs.org Furthermore, the development of an intramolecular oxidative cyclization of ketoximes with alkenes, using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant, has opened up a new pathway to polysubstituted isoquinoline N-oxides. acs.org

The exploration of different reaction conditions and reagents continues to yield novel transformations. For example, a metal- and peroxide-free C-H arylation of N-heterocycles, including isoquinoline, has been achieved using aryl triazenes in the presence of trifluoroacetic acid and oxygen. researchgate.net This method offers a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions.

The following table summarizes some of the recent advancements in expanding the reactivity and substrate scope of isoquinoline-related syntheses involving trifluoroacetate species:

| Reaction Type | Key Reagents/Catalysts | Products | Reference |

| Dearomative Cyanidation | Isoquinoline, (Boc)2O, TMSCN, TFA | 1-Cyanoisoquinolines | rsc.org |

| Ugi/Pomeranz–Fritsch Reaction | Aldehydes, isocyanides, carboxylic acids, TFA | Diverse isoquinolines | nih.govacs.org |

| Oxidative Cyclization | Ketoximes, alkenes, Phenyliodine bis(trifluoroacetate ) | Polysubstituted isoquinoline N-oxides | acs.org |

| C-H Arylation | N-heterocycles, aryl triazenes, TFA , O2 | C-H arylated heterocycles | researchgate.net |

| Reductive Functionalization | Isoquinolinium salts, Et3SiH, TFA | C4-alkylated tetrahydroisoquinolines | researchgate.net |

Advanced Computational Modeling for Predictive Catalysis and Fine-Tuned Selectivity

Advanced computational modeling has become an indispensable tool in modern chemistry, offering deep insights into reaction mechanisms and enabling the predictive design of catalysts for enhanced selectivity. google.com In the context of this compound chemistry, computational methods, particularly Density Functional Theory (DFT), are being employed to elucidate the intricate details of catalytic cycles and predict the outcomes of reactions. acs.orgresearchgate.net

For instance, DFT calculations have been instrumental in studying the synthesis mechanism, electronic structure, and catalytic reactivity of pyridinium-based ionic liquids like 1-ethylpyridinium trifluoroacetate. acs.org These studies have revealed that the synthesis follows an SN2 mechanism and that multiple hydrogen bonds play a crucial role in stabilizing the ionic liquid. acs.org Such fundamental understanding is vital for the rational design of new ionic liquids with tailored properties for specific catalytic applications.

Computational studies have also shed light on the stereoselectivity of reactions. In the enantioselective dearomatization of isoquinolines to form cyclic α-aminophosphonates, computational analysis has shown that the hydrogen bonding strength between the phosphonate (B1237965) and the isoquinolinium intermediate determines the stereochemical outcome. researchgate.net This knowledge allows for the fine-tuning of catalyst structures to achieve higher enantioselectivity.

Furthermore, machine learning and statistical analysis are emerging as powerful techniques for catalyst structure prediction and design. google.com By analyzing large datasets of reaction outcomes and catalyst structures, these methods can identify key descriptors that correlate with catalytic activity and selectivity. google.com This data-driven approach can accelerate the discovery of new and improved catalysts for this compound-mediated transformations. For example, a predictive workflow has been developed to extend the reaction scope of chiral catalysts by encoding whole geometry descriptors from DFT-optimized 3D structures. researchgate.net

The synergy between experimental work and computational modeling is crucial for progress. Preliminary experimental and computational mechanistic studies of the intramolecular oxidative cyclization of ketoximes with alkenes, which uses phenyliodine bis(trifluoroacetate), suggest that an ionic pathway is the primary mechanism. acs.org This type of combined approach provides a more complete picture of the reaction and guides further optimization efforts.

Advancements in Sustainable and Green Chemistry Methodologies for this compound-Mediated Synthesis

A significant driving force in contemporary chemical research is the development of sustainable and environmentally friendly synthetic methods. researchgate.nettandfonline.com In the realm of this compound chemistry, this translates to a focus on using greener solvents, developing reusable catalysts, and designing atom-economical reactions that minimize waste. researchgate.nettandfonline.com

One notable advancement is the use of water as a green solvent. tandfonline.com Researchers have developed methods for quinoline (B57606) synthesis in aqueous media, which is a significant step towards reducing the reliance on volatile organic solvents. researchgate.nettandfonline.com For example, a one-pot, three-component reaction for the synthesis of pyrazolo[3,4-b]quinoline derivatives has been successfully carried out in water using polyethylene (B3416737) glycol (PEG)-400 as a recyclable catalyst. tandfonline.com

The development of heterogeneous catalysts is another key aspect of green chemistry. rsc.org As mentioned previously, silica-supported lanthanum trifluoroacetate and iron trifluoroacetate have been shown to be effective and reusable Lewis acid catalysts for various organic transformations. rsc.orgresearchgate.net These solid-supported catalysts can be easily separated from the reaction mixture and reused multiple times, making the process more economical and sustainable. rsc.orgresearchgate.net

Solvent-free reaction conditions represent an ideal scenario in green chemistry. rsc.org A TFA-catalyzed dearomative cyanidation of isoquinoline has been developed that proceeds efficiently without the need for a solvent. rsc.org This not only reduces waste but can also lead to shorter reaction times and simpler work-up procedures. Similarly, the synthesis of hexahydroquinoline-3-carboxamides has been achieved under solvent-free conditions using a recyclable iron trifluoroacetate catalyst. researchgate.net

Furthermore, there is a growing interest in transition-metal-free catalytic systems, as they avoid the use of potentially toxic and expensive heavy metals. researchgate.netnih.gov The metal- and peroxide-free C-H arylation of N-heterocycles using aryl triazenes and trifluoroacetic acid is a prime example of this trend. researchgate.net These approaches are in line with the principles of green chemistry, which advocate for the use of less hazardous chemical syntheses. researchgate.net

The following table highlights some of the green chemistry approaches being implemented in isoquinoline-related syntheses:

| Green Chemistry Principle | Example Application | Key Reagents/Conditions | Reference |

| Use of Green Solvents | Synthesis of pyrazolo[3,4-b]quinolines | Water, PEG-400 | tandfonline.com |

| Reusable Catalysts | Synthesis of triarylimidazoles | Silica-supported lanthanum trifluoroacetate | rsc.org |

| Solvent-Free Conditions | Dearomative cyanidation of isoquinoline | TFA | rsc.org |

| Transition-Metal-Free Catalysis | C-H arylation of N-heterocycles | TFA , O2 | researchgate.net |

Q & A

Q. What are the key considerations for synthesizing isoquinoline trifluoroacetate to ensure high purity and yield?

Methodological Answer:

- Optimize reaction conditions (e.g., solvent polarity, temperature) to favor trifluoroacetate salt formation .

- Use anhydrous conditions to prevent hydrolysis of the trifluoroacetate moiety .

- Purify via recrystallization or column chromatography, monitoring by TLC or HPLC for purity validation .

- Characterize using -NMR, -NMR, and HRMS to confirm molecular structure and salt stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy : Identify trifluoroacetate signals (e.g., -NMR for CF at ~-75 ppm) and isoquinoline proton environments .

- IR Spectroscopy : Detect C=O stretching of trifluoroacetate (~1670–1730 cm) and aromatic C-H bending in isoquinoline .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to distinguish isoquinoline from byproducts .

- X-ray Crystallography : Resolve crystal packing and supramolecular interactions (e.g., hydrogen bonds involving trifluoroacetate) .

Q. How should researchers address the hygroscopic nature of this compound during storage and handling?

Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) in sealed desiccators with moisture-absorbing agents .

- Perform Karl Fischer titration to quantify residual water content before critical experiments .

- Use anhydrous solvents for dissolution and avoid prolonged exposure to ambient humidity during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the role of trifluoroacetate in carbon-carbon bond cleavage reactions involving isoquinoline derivatives?

Methodological Answer:

- Investigate via kinetic isotope effects (KIEs) or DFT calculations to identify rate-determining steps (e.g., trifluoroacetate release as a leaving group) .

- Use -labeling experiments to track oxygen transfer during bond cleavage .

- Compare reactivity with other carboxylates (e.g., acetate) to assess electronic effects of the CF group .

Q. How can computational modeling be applied to predict the supramolecular assembly of this compound in crystal structures?

Methodological Answer:

- Employ molecular dynamics (MD) simulations to model hydrogen-bonding networks between trifluoroacetate and isoquinoline .

- Use CrystalExplorer or Mercury software to analyze Hirshfeld surfaces and interaction energies in reported crystal structures .

- Validate predictions against experimental X-ray diffraction data to refine force field parameters .

Q. What experimental strategies mitigate signal overlap in 1H^1\text{H}1H-NMR when analyzing this compound in complex mixtures?

Methodological Answer:

Q. What strategies are recommended for resolving contradictions in thermodynamic stability data of this compound across different studies?

Methodological Answer:

- Conduct systematic reviews of experimental conditions (e.g., solvent, temperature) to identify confounding variables .

- Replicate studies using standardized protocols (e.g., IUPAC guidelines for calorimetry) .

- Apply multivariate statistical analysis (e.g., PCA) to isolate factors influencing stability discrepancies .

Methodological Guidelines for Data Presentation

- Tables : Format reaction yields, spectroscopic data, and stability metrics in Word tables with Roman numeral labeling (e.g., Table I) and footnotes for abbreviations .

- Figures : Use high-resolution spectra and crystal structures with clear annotations (e.g., atom numbering for hydrogen bonds) .

- Supplementary Materials : Include raw NMR/FTIR data, crystallographic CIF files, and computational input files for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.